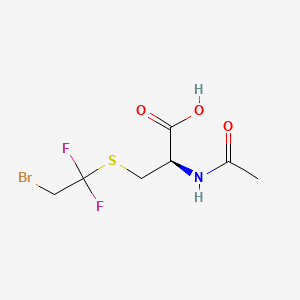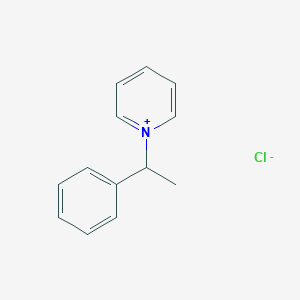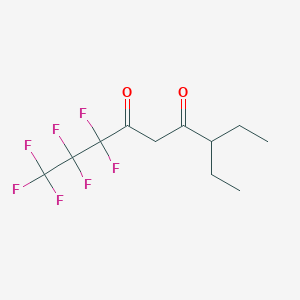
3-(2-Phenylethyl)oxane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylethyl)oxane-2,6-dione is an organic compound with the molecular formula C₁₃H₁₄O₃ It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)oxane-2,6-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylethyl ketone with diethyl oxalate under basic conditions, followed by cyclization to form the oxane ring. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Phenylethyl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxane ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
3-(2-Phenylethyl)oxane-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 3-(2-Phenylethyl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetane: A four-membered ring containing one oxygen atom.
Tetrahydrofuran (THF): A five-membered ring with one oxygen atom.
Tetrahydropyran (THP): A six-membered ring with one oxygen atom, similar to oxane but with different substituents
Uniqueness
3-(2-Phenylethyl)oxane-2,6-dione is unique due to its specific phenylethyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials with tailored properties .
Propriétés
| 82923-84-0 | |
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
3-(2-phenylethyl)oxane-2,6-dione |
InChI |
InChI=1S/C13H14O3/c14-12-9-8-11(13(15)16-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Clé InChI |
QIOYOWXYQTTXAE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC(=O)C1CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)
![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)



